4-Bromo-2,3-dihydro-1H-inden-2-amine
Description
4-Bromo-2,3-dihydro-1H-inden-2-amine (CAS: 1196157-02-4) is a bicyclic amine derivative with a bromine substituent at the 4-position of the indene ring. Its molecular formula is C₉H₁₀BrN, and its structure features a partially saturated indene core fused with an amine group at the 2-position (Figure 1). This compound is primarily used in pharmaceutical research as a key intermediate for synthesizing bioactive molecules, particularly in the development of receptor-targeted therapies .
Properties
IUPAC Name |
4-bromo-2,3-dihydro-1H-inden-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c10-9-3-1-2-6-4-7(11)5-8(6)9/h1-3,7H,4-5,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFSFDXKDBGOEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=C1C=CC=C2Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701292099 | |
| Record name | 4-Bromo-2,3-dihydro-1H-inden-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701292099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196157-02-4 | |
| Record name | 4-Bromo-2,3-dihydro-1H-inden-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1196157-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2,3-dihydro-1H-inden-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701292099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,3-dihydro-1H-inden-2-amine typically involves the bromination of 2,3-dihydro-1H-inden-2-amine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform. The reaction conditions usually involve maintaining a low temperature to control the reactivity of the bromine and prevent over-bromination.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2,3-dihydro-1H-inden-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The amine group can be reduced to form secondary or tertiary amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution Reactions: Products include various substituted indene derivatives.
Oxidation Reactions: Products include indanones or indanals.
Reduction Reactions: Products include secondary or tertiary amines.
Scientific Research Applications
Organic Synthesis
4-Bromo-2,3-dihydro-1H-inden-2-amine serves as a versatile building block in organic synthesis. It is utilized for creating more complex organic molecules and heterocycles, making it valuable in the development of new materials and pharmaceuticals.
Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Its structural characteristics allow it to interact with various biological targets, suggesting that it may modulate cellular processes and signaling pathways.
Case Study: Anticancer Activity
A study demonstrated that derivatives of this compound showed significant cytotoxic effects against several cancer cell lines. The mechanism involved the induction of apoptosis through the activation of specific cellular pathways.
Pharmaceutical Intermediate
The compound is being investigated as a potential intermediate in pharmaceutical synthesis. Its unique structure allows for modifications that can enhance the efficacy of drug candidates.
Industrial Applications
In industry, this compound is used in the production of dyes and pigments. Its chemical properties facilitate reactions that lead to the formation of colorants used in various applications.
Mechanism of Action
The mechanism of action of 4-Bromo-2,3-dihydro-1H-inden-2-amine involves its interaction with various molecular targets. The bromine atom and the amine group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate cellular processes and signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Halogen-Substituted Analogs
The bromine position and amine substitution pattern significantly influence physicochemical and pharmacological properties. Key analogs include:
Key Observations :
- Amine Position : Moving the NH₂ group from C2 to C1 (e.g., 4-Bromo-2,3-dihydro-1H-inden-1-amine) reduces steric accessibility for further functionalization .
- Halogen Effects : Bromine at C4 (target compound) provides optimal electronic effects for nucleophilic aromatic substitution compared to C5 or C7 analogs .
- Chiral Specificity : The (R)-enantiomer of 4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS: 1307231-02-2) shows higher binding affinity to serotonin receptors than the (S)-form, highlighting the importance of stereochemistry .
Pharmacological Data (Limited to Available Evidence)
Biological Activity
4-Bromo-2,3-dihydro-1H-inden-2-amine is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: C₉H₈BrN
Molecular Weight: 212.09 g/mol
CAS Number: 1196157-02-4
The compound features a bromine atom at the fourth position and an amine group at the second position of the indene ring system. This unique structure contributes to its reactivity and biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values demonstrating its potential as an antibacterial agent:
| Microorganism | MIC (mg/mL) |
|---|---|
| Escherichia coli | 0.0195 |
| Bacillus mycoides | 0.0048 |
| Candida albicans | 0.0048 |
These results suggest that the compound could be developed into a therapeutic agent for treating bacterial infections .
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis. The specific mechanisms are still under investigation but may involve modulation of signaling pathways related to cell growth and survival.
The mechanism through which this compound exerts its biological effects is believed to involve interactions with cellular targets such as enzymes and receptors. The presence of both a bromine atom and an amine group enhances its binding affinity to these targets, potentially altering cellular processes involved in microbial resistance and tumorigenesis .
Case Study: Antimicrobial Efficacy
In a controlled study evaluating various synthesized compounds, this compound was compared with other indene derivatives for their antimicrobial activities. The findings indicated that this compound exhibited superior activity against Staphylococcus aureus and Pseudomonas aeruginosa, making it a candidate for further development in antimicrobial therapies .
Case Study: Cytotoxic Effects on Cancer Cells
Another study focused on the cytotoxic effects of this compound on human cancer cell lines. Results demonstrated significant inhibition of cell viability in breast cancer cells treated with varying concentrations of the compound over 48 hours. The IC50 value was determined to be approximately 15 µM, indicating a potent effect against cancer cell proliferation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
